Structural Scaffold Differentiation: 1,2,4-Triazine-3,5-dione vs. Imidazolidinedione/Oxazolidinone Core
The compound possesses a 1,2,4-triazine-3,5-dione (6-azauracil) core, whereas the most clinically used nitrofuran, nitrofurantoin, contains an imidazolidine-2,4-dione (hydantoin) core, and furazolidone an oxazolidin-2-one core [1]. This difference results in a distinct hydrogen-bonding profile: the triazine-dione offers 7 H-bond acceptors and 2 H-bond donors versus 5 acceptors/2 donors for nitrofurantoin and 5 acceptors/0 donors for furazolidone . The measured logP of -0.292 for the target compound indicates greater hydrophilicity than furazolidone (logP ~0.23) and similar hydrophilicity to nitrofurantoin (logP ~ -0.47) [2]. Such differences influence tissue distribution, urinary excretion, and interaction with bacterial nitroreductases.
| Evidence Dimension | Hydrogen-bond acceptors/donors and lipophilicity (logP) |
|---|---|
| Target Compound Data | 7 H-bond acceptors, 2 H-bond donors; logP = -0.292 |
| Comparator Or Baseline | Nitrofurantoin: 5 H-bond acceptors, 2 H-bond donors, logP = -0.47; Furazolidone: 5 H-bond acceptors, 0 H-bond donors, logP = 0.23 |
| Quantified Difference | Δ HBA = +2 vs nitrofurantoin; Δ logP = +0.178 vs nitrofurantoin, -0.522 vs furazolidone |
| Conditions | Calculated physicochemical properties; experimental logP from ChemExper database |
Why This Matters
Selection of the triazine-dione scaffold over hydantoin or oxazolidinone can alter solubility, permeability, and enzyme recognition, which are critical for tailoring pharmacokinetic properties in drug development or probe design.
- [1] Burch, H.A. 6-(5-Nitro-2-furyl)-as-triazine-3,5(2H,4H)-dione. A Potential Urinary Tract Antibacterial. J. Med. Chem. 1969, 12 (3), 537. DOI: 10.1021/jm00336a037. View Source
- [2] DrugBank. Nitrofurantoin: logP = -0.47. https://go.drugbank.com/drugs/DB00698 (accessed 2026-05-04). View Source
